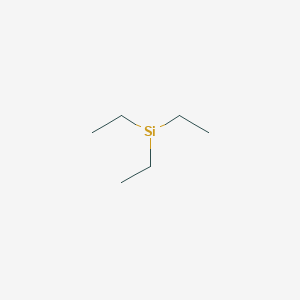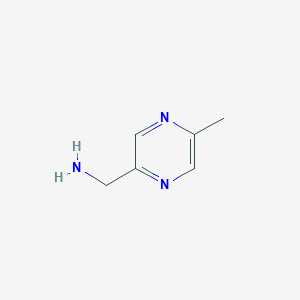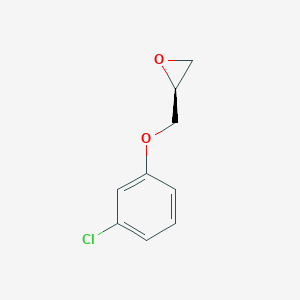
Triethylsilane
Vue d'ensemble
Description
Triethylsilane is a chemical compound that is used extensively in organic synthesis. It is a silane with the formula SiH(C2H5)3, consisting of a silicon atom bonded to a hydrogen atom and three ethyl groups. This compound is known for its applications in reductive reactions and as a protective group in the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of this compound-related compounds involves various chemical reactions. For instance, the synthesis of triethylsiloxy-substituted alumoxanes relates to the structural relationship to the minerals boehmite and diaspore, indicating the versatility of this compound derivatives in mimicking mineral structures . Additionally, the synthesis of tris[2-(dimethylamino)phenyl]silane and -germane compounds demonstrates the ability to create complex structures with this compound, which encapsulate hydrogen atoms bonded to silicon, influencing bond characteristics .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be quite complex. For example, the hexacoordination of the two central silicon atoms in 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes shows a distorted octahedral coordination, which is a result of Si···O interactions . This highlights the potential for this compound to form various molecular geometries and engage in different types of bonding interactions.
Chemical Reactions Analysis
This compound is a key reagent in many chemical reactions. It is used in the reduction of C–C multiple bonds, functional groups, reductive coupling, and cyclization, which are important for the synthesis of pharmacologically relevant scaffolds . It also plays a role in the radical reduction of aromatic azides to amines , and in catalytic transfer hydrogenation reactions . These reactions demonstrate the chemical versatility and utility of this compound in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. For instance, hexakis(trimethylsilyl)disilane is a highly branched and symmetrical organopolysilane with unique physical and spectral properties . The use of this compound as a carbocation scavenger in peptide synthesis improves efficiency and selectivity, indicating its beneficial role in sensitive chemical processes . Moreover, the synthesis and reactions of polythiadisilabicycloalkanes show that this compound derivatives can form stable structures with interesting reactivity patterns .
Applications De Recherche Scientifique
Hydrosilylation des oléfines
Triethylsilane: est largement utilisé dans l'hydrosilylation des oléfines, un procédé qui ajoute des liaisons silicium-hydrogène à des composés organiques insaturés . Cette réaction est fondamentale dans la création d'alkylsilanes, qui sont des intermédiaires précieux dans la synthèse de produits pharmaceutiques, de polymères et de divers composés organosiliciés.
Couplage réducteur des énones et des allènes
TES agit comme agent réducteur dans le couplage réducteur régiosélectif des énones et des allènes . Cette application est cruciale en synthèse organique, permettant la construction d'architectures moléculaires complexes avec une grande précision.
Réarrangement de Beckmann
Dans le réarrangement de Beckmann, TES est utilisé pour convertir les cétoximes en amides . Cette réaction est particulièrement utile dans la synthèse de lactames, qui sont des amides cycliques et des composants clés de nombreux produits pharmaceutiques.
Catalyseur pour la polymérisation cationique
TES sert de catalyseur pour la polymérisation cationique initiée par un réducteur . Ce processus est utilisé dans la production de polymères haute performance ayant des applications allant de l'électronique à la science des matériaux.
Dépôt chimique en phase vapeur (CVD)
En science des matériaux, TES est utilisé comme précurseur pour le dépôt chimique en phase vapeur (CVD) et le dépôt chimique en phase vapeur à plasma (PECVD) . Ces techniques sont essentielles pour la fabrication de couches minces, de revêtements et de nanomatériaux ayant des applications dans les semi-conducteurs, les cellules solaires et la nanotechnologie.
Caoutchouc et gels de silicone
TES est un agent de réticulation dans les caoutchoucs et gels de silicone, améliorant leur dureté, leur résistance, leur résistance à la chaleur et leur résistance chimique . Ces matériaux améliorés trouvent une utilisation étendue dans les dispositifs médicaux, les joints d'étanchéité et diverses applications industrielles.
Dispersant pour encre et revêtement
En tant que dispersant et épaississant dans les encres et les revêtements, TES améliore la fluidité et l'uniformité, formant une couche protectrice qui améliore la durabilité et la qualité des matériaux imprimés .
Agent hydrophobe et d'interface
Dans les industries de la construction et du textile, TES est utilisé comme agent hydrophobe et d'interface. Il augmente la tension superficielle, améliore la résistance à l'humidité et réduit le coefficient de frottement, protégeant ainsi les matériaux des dommages causés par l'eau .
Mécanisme D'action
Target of Action
Triethylsilane is an organosilicon compound with the formula (C2H5)3SiH . The primary target of this compound is the Si-H bond, which is highly reactive .
Mode of Action
The polar nature of the Si-H bond enables this compound to act as a hydride donor to electron-deficient centers . The reduction mechanism of this compound involves the transfer of hydride ions from the silane to the substrate, resulting in the formation of a silylene ether intermediate . This intermediate can then react to produce the reduction product .
Biochemical Pathways
This compound is often used in studies of hydrosilylation catalysis . It participates in various chemical transformations, including the addition of this compound across multiple bonds under the influence of metal catalysts . For example, terminal alkynes undergo hydrosilylations easily with this compound in the presence of platinum, rhodium, ruthenium, osmium, or iridium catalysts .
Pharmacokinetics
This compound is a colorless liquid with a density of 0.728 g/mL . It has a boiling point of 107-108 °C . It is insoluble in water but soluble in hydrocarbons, halocarbons, and ethers . These properties may affect its bioavailability and distribution in the body.
Result of Action
The reactivity of the Si-H bond in this compound leads to various molecular and cellular effects. For instance, it can act as a reducing agent in organic synthesis and as a precursor to silyl ethers . It can also participate in the synthesis of symmetrical and nonsymmetrical ethers from various aldehydes and ketones .
Action Environment
This compound is sensitive to acid, alkali, and moisture, and hydrogen will be released in contact with moisture . It is recommended to store under dry conditions and use in a fume hood . Environmental factors such as pH and humidity can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Triethylsilane is highly flammable . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat/sparks/open flames/hot surfaces .
Relevant Papers One of the relevant papers is “this compound Introduced Precursor Engineering Towards Efficient and Stable Perovskite Solar Cells” which discusses the use of this compound in the development of efficient and stable perovskite solar cells .
Propriétés
InChI |
InChI=1S/C6H15Si/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTIBZLKQPJVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870702 | |
| Record name | Silane, triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617-86-7 | |
| Record name | Triethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIETHYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F9429873L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)





![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)



